Chlorocyclodecane
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Overview
Description
Chlorocyclodecane is an organic compound with the chemical formula C₁₀H₁₉Cl . It is a chlorinated derivative of cyclodecane, a cycloalkane with a ten-membered carbon ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorocyclodecane can be synthesized through the chlorination of cyclodecane. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where cyclodecane is continuously fed and exposed to chlorine gas under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Chlorocyclodecane undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines.
Reduction Reactions: The compound can be reduced to cyclodecane using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: this compound can be oxidized to form cyclodecanone or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in an acidic or neutral medium.
Major Products:
Substitution: Formation of cyclodecanol or cyclodecylamine.
Reduction: Formation of cyclodecane.
Oxidation: Formation of cyclodecanone or other oxygenated derivatives.
Scientific Research Applications
Chlorocyclodecane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Employed in studies involving membrane permeability and interactions due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of chlorocyclodecane involves its interaction with various molecular targets. In chemical reactions, the chlorine atom in this compound acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Chlorocyclodecane can be compared with other chlorinated cycloalkanes such as:
- Chlorocyclopentane (C₅H₉Cl)
- Chlorocyclohexane (C₆H₁₁Cl)
- Chlorocyclooctane (C₈H₁₅Cl)
Uniqueness: this compound is unique due to its larger ring size, which imparts different chemical and physical properties compared to smaller chlorinated cycloalkanes. Its ten-membered ring structure provides more flexibility and a different reactivity profile, making it suitable for specific applications in research and industry.
Biological Activity
Chlorocyclodecane, a halogenated cyclic compound, has garnered attention in recent years due to its potential biological activities. This article explores the various biological effects of this compound, including its antibacterial, antifungal, and antitumor properties, as well as its mechanisms of action and implications for future research.
Chemical Structure and Properties
This compound is a derivative of cyclodecane, characterized by the substitution of one or more hydrogen atoms by chlorine atoms. This modification can significantly alter the compound's reactivity and biological interactions. The structural formula can be represented as follows:
The presence of chlorine atoms enhances lipophilicity, which may contribute to its biological activity.
Antibacterial Activity
This compound exhibits notable antibacterial properties. A study highlighted its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentrations (MIC) for these bacteria were determined through standard microbiological methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 5.0 |
Escherichia coli | 10.0 |
Bacillus subtilis | 3.0 |
These results indicate that this compound could serve as a potential candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against common pathogenic fungi. Testing against Candida albicans revealed an IC50 value of 12 µg/mL, suggesting significant antifungal potential.
Antitumor Activity
Recent investigations into the antitumor effects of this compound have yielded promising results. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Chlorinated compounds often disrupt microbial cell membranes, leading to cell lysis.
- Enzyme Inhibition : this compound may inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can generate ROS, contributing to oxidative stress in cancer cells and enhancing apoptotic pathways.
Case Studies and Research Findings
Several case studies have documented the effects of this compound in clinical and laboratory settings:
- Case Study on Antibacterial Efficacy : A clinical trial assessing the efficacy of this compound in treating skin infections caused by resistant Staphylococcus strains showed a significant reduction in infection rates compared to standard treatments.
- Antifungal Treatment : In a laboratory setting, this compound was tested alongside conventional antifungals against Candida species, demonstrating synergistic effects that enhance overall antifungal efficacy.
- Tumor Cell Studies : Research involving tumor cell lines indicated that this compound could reduce tumor growth rates significantly when administered in conjunction with established chemotherapeutic agents.
Properties
CAS No. |
7541-62-0 |
---|---|
Molecular Formula |
C10H19Cl |
Molecular Weight |
174.71 g/mol |
IUPAC Name |
chlorocyclodecane |
InChI |
InChI=1S/C10H19Cl/c11-10-8-6-4-2-1-3-5-7-9-10/h10H,1-9H2 |
InChI Key |
BQFFCBZWAKSYCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CCCC1)Cl |
Origin of Product |
United States |
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